molecular formula C17H18ClN5 B4818928 1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4818928
M. Wt: 327.8 g/mol
InChI Key: OGSQQOFJPACXRO-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Target of Action

The primary target of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibitory activity results in the disruption of cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in cell cycle progression . This can result in the inhibition of cell proliferation, particularly in cancer cells where cell division is often uncontrolled .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine their impact on the compound’s bioavailability.

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . Specifically, it has been shown to have superior cytotoxic activities against certain cell lines such as MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorobenzyl group: This step involves the use of 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to facilitate nucleophilic substitution.

    Attachment of the cyclopentyl group: This is done using cyclopentylamine under suitable reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features that confer high selectivity and potency towards CDK2 inhibition. This makes it a promising candidate for targeted cancer therapy .

Biological Activity

1-(2-Chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine family, has garnered attention due to its potential biological activities, particularly as a Src kinase inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C16H16ClN5
  • CAS Number: 1171706-06-1
  • Molar Mass: 313.78 g/mol

The compound primarily acts as an inhibitor of the Src kinase, which is implicated in various cellular processes including proliferation, survival, and differentiation. By inhibiting Src kinase activity, this compound can affect cancer cell viability and tumorigenicity.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on Src kinase. In a study involving various cell lines, it was found that the compound reduced cell viability and enhanced sensitivity to ionizing radiation in glioblastoma models. The results are summarized in Table 1.

Cell Line Concentration (µM) Cell Viability (%) Effect
GBM (2D culture)1065Significant inhibition
GBM (3D culture)1050Enhanced sensitivity to radiation
Osteosarcoma5<50Tumor volume reduction in vivo

In Vivo Studies

In vivo studies using xenograft mouse models have demonstrated that treatment with this compound leads to a significant reduction in tumor volume. For instance, in a model of osteosarcoma, a dose-dependent decrease in tumor size was observed after administration of the compound over several weeks.

Study on Glioblastoma

A recent study identified the compound as a potent Src inhibitor (designated as SI388). It was shown to significantly inhibit cell growth in both two-dimensional (2D) and three-dimensional (3D) glioblastoma models. The study highlighted that the compound not only reduced cell viability but also increased sensitivity to ionizing radiation, suggesting its potential use as an adjunct therapy in cancer treatment .

Study on Osteosarcoma

Another investigation focused on the efficacy of this compound in osteosarcoma models. The results indicated that it reduced tumor volume by over 50% when administered at specific concentrations, showcasing its therapeutic potential against bone tumors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the C4 position of the pyrazolo[3,4-d]pyrimidine scaffold can enhance the inhibitory activity against Src kinase. Compounds with halogen substitutions showed increased potency compared to their unsubstituted counterparts .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c18-15-8-4-1-5-12(15)10-23-17-14(9-21-23)16(19-11-20-17)22-13-6-2-3-7-13/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSQQOFJPACXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.